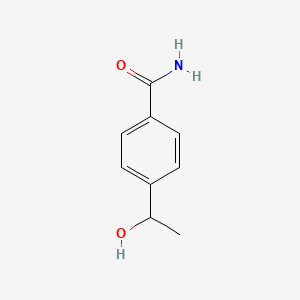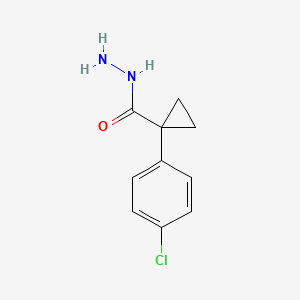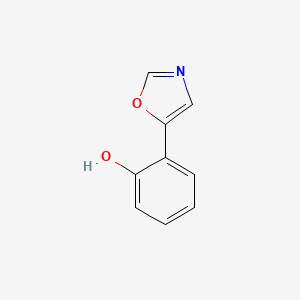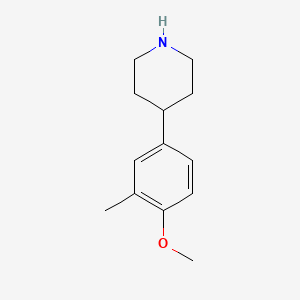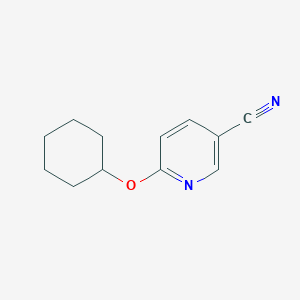
5-Cyano-2-cyclohexyloxypyridine
Übersicht
Beschreibung
5-Cyano-2-cyclohexyloxypyridine is a chemical compound . It’s used in scientific research due to its intricate structure and unique properties.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the available resources .Molecular Structure Analysis
The molecular structure analysis of this compound is not detailed in the available resources .Chemical Reactions Analysis
The chemical reactions involving this compound are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources .Wissenschaftliche Forschungsanwendungen
Eco-Friendly Synthesis Techniques
5-Cyano-2-cyclohexyloxypyridine derivatives have been synthesized using microwave-assisted techniques. This approach emphasizes eco-friendly and high-yield production, exploring the potential of these compounds in pharmacological applications, including anticancer properties. Molecular docking studies further investigate these compounds' interactions with potential therapeutic targets (Alrobaian et al., 2019).
Antimicrobial and Antioxidant Activities
Research focused on the condensation of 2-acetylpyridine and 2-formylpyridine has led to the discovery of various cyano-containing compounds, including those related to this compound. These compounds exhibit significant antimicrobial and antioxidant activities, particularly against fungal strains. Their potential applications in antibacterial and antifungal domains are highlighted (Rusnac et al., 2020).
Chemical Synthesis and Catalytic Activity
The cyano group in similar compounds has been used as a traceless activation group for [3+2] cycloaddition reactions, demonstrating an effective method for synthesizing pyrrolidines. This research underlines the versatility and reactivity of the cyano group in facilitating complex chemical transformations (Li et al., 2015).
Genotoxic Impurity Analysis
This compound has also been studied in the context of genotoxic impurities. Research in this area focuses on synthesizing and quantifying such impurities, demonstrating the importance of analytical methodologies in ensuring pharmaceutical safety (Katta et al., 2017).
Interstellar Chemistry
Interestingly, cyano derivatives of cyclohexyloxypyridine have been detected in interstellar space. This discovery indicates a more complex aromatic chemistry in molecular clouds than previously understood, suggesting potential astrophysical implications for these compounds (McCarthy et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-cyclohexyloxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h6-7,9,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPGOZAMCPACJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

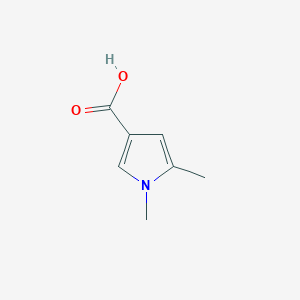

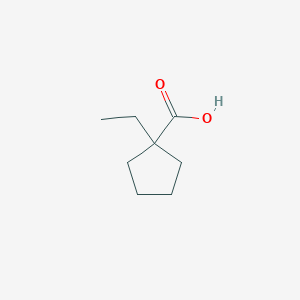
![4-Chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B1358755.png)
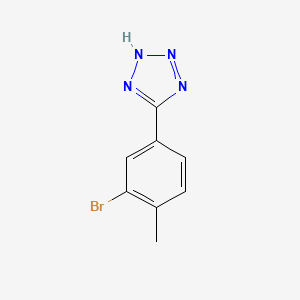


![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1358775.png)


